1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups, including a diethylamino group, a hydroxy group, a benzofuran moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethylamino Group: This step involves the alkylation of an appropriate intermediate with diethylamine under controlled conditions.
Formation of the Pyrrol-2-one Ring: The pyrrol-2-one ring is formed through a cyclization reaction involving the appropriate precursors.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of coupling agents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, optimization of reaction conditions, and the use of catalysts to improve reaction efficiency.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups in the benzofuran and pyrrol-2-one rings can be reduced to their corresponding alcohols.
Substitution: The diethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science:
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting neurological pathways.
Biological Probes: Can be used as a probe to study various biological processes due to its unique functional groups.
Industry:
Polymer Science: Potential use in the synthesis of novel polymers with specific properties.
Electronics: Applications in the development of organic electronic devices.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors. The diethylamino group may facilitate binding to specific sites, while the benzofuran and furan rings may interact with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
- 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- This compound
Uniqueness: The unique combination of functional groups in this compound sets it apart from other similar compounds. The presence of both benzofuran and furan rings, along with the diethylamino group, provides a unique set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C25H30N2O5 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H30N2O5/c1-5-26(6-2)11-12-27-22(20-9-7-15(3)31-20)21(24(29)25(27)30)23(28)17-8-10-19-18(14-17)13-16(4)32-19/h7-10,14,16,22,28H,5-6,11-13H2,1-4H3/b23-21- |
InChI Key |
RYGDMOHKIHHPKS-LNVKXUELSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(\C2=CC3=C(C=C2)OC(C3)C)/O)/C(=O)C1=O)C4=CC=C(O4)C |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC3=C(C=C2)OC(C3)C)O)C(=O)C1=O)C4=CC=C(O4)C |
Origin of Product |
United States |
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